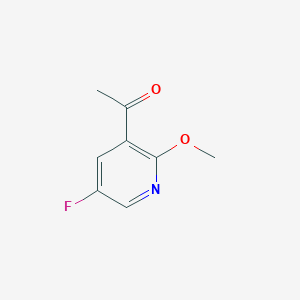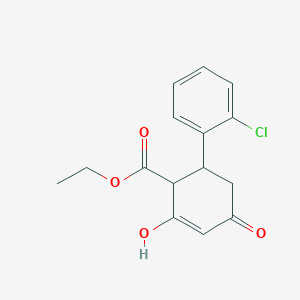
2-(Morpholinomethyl)-1,4-benzodioxan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Morpholinomethyl)-1,4-benzodioxan is a chemical compound that features a morpholine ring attached to a benzodioxan moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of the morpholine ring imparts unique chemical and biological properties to the compound, making it a valuable subject for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholinomethyl)-1,4-benzodioxan typically involves a multi-step process. One common method includes the Mannich reaction, where formaldehyde, morpholine, and 1,4-benzodioxan are reacted under acidic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure optimal yield .
Industrial Production Methods
For industrial-scale production, the synthesis process is often optimized to increase yield and reduce costs. This may involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, catalysts and advanced purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(Morpholinomethyl)-1,4-benzodioxan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
2-(Morpholinomethyl)-1,4-benzodioxan has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Morpholinomethyl)-1,4-benzodioxan involves its interaction with specific molecular targets, such as enzymes and receptors. The morpholine ring can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the benzodioxan moiety can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
2-(Morpholinomethyl)acrylonitrile: Shares the morpholine moiety but differs in the presence of an acrylonitrile group.
1-(2-(4-Morpholinomethyl)-1H-benzoimidazol-1-yl)propan-2-one: Contains a benzoimidazole ring instead of a benzodioxan moiety.
Uniqueness
2-(Morpholinomethyl)-1,4-benzodioxan is unique due to the combination of the morpholine ring and benzodioxan moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Propiedades
Número CAS |
34274-18-5 |
|---|---|
Fórmula molecular |
C13H17NO3 |
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
4-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)morpholine |
InChI |
InChI=1S/C13H17NO3/c1-2-4-13-12(3-1)16-10-11(17-13)9-14-5-7-15-8-6-14/h1-4,11H,5-10H2 |
Clave InChI |
IFHNHXVGQVKTTI-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CC2COC3=CC=CC=C3O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,4-Thiazolidinedione, 5-[(6-hydroxy-2-naphthalenyl)methyl]-](/img/structure/B13966405.png)



![4,7-Methano-7H-furo[2,3-E][1,3]diazepine](/img/structure/B13966433.png)


![Benzoic acid, 4-[(2-chloroacetyl)amino]-3-methoxy-, ethyl ester](/img/structure/B13966459.png)


